molecular formula C15H17ClN2OS B5640295 3-chloro-4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline

3-chloro-4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B5640295
M. Wt: 308.8 g/mol
InChI Key: DKACBZOTLOOORO-UHFFFAOYSA-N
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Description

3-chloro-4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline is a complex organic compound that features a morpholine ring, a thiophene ring, and a chloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Morpholine Ring: This step involves the reaction of diethanolamine with a suitable chlorinating agent to form morpholine.

    Introduction of the Chloroaniline Moiety: This step involves the chlorination of aniline to form 3-chloroaniline.

    Coupling with Thiophene: The final step involves the coupling of 3-chloroaniline with thiophene-2-carbaldehyde in the presence of a reducing agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include sodium azide and potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can lead to amines.

Scientific Research Applications

3-chloro-4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate. It may have applications in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials, such as polymers or coatings.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-chloro-4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The morpholine ring and thiophene moiety are often involved in interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-(morpholin-4-yl)aniline: Lacks the thiophene moiety, which may affect its biological activity.

    4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline: Lacks the chloro group, which may influence its reactivity and interactions.

    3-chloro-N-(thiophen-2-ylmethyl)aniline: Lacks the morpholine ring, which may alter its chemical properties.

Uniqueness

3-chloro-4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline is unique due to the presence of all three functional groups: the chloroaniline moiety, the morpholine ring, and the thiophene ring. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-4-morpholin-4-yl-N-(thiophen-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c16-14-10-12(17-11-13-2-1-9-20-13)3-4-15(14)18-5-7-19-8-6-18/h1-4,9-10,17H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKACBZOTLOOORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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